7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-7-6-5(8-4-9-7)2-1-3-11-6/h4H,1-3H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQOURVQVYMAQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC=N2)SC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminothiophenol with ethyl acetoacetate under acidic conditions to form the intermediate 2-mercapto-3-oxo-3,4-dihydro-2H-pyran. This intermediate is then reacted with formamide to yield the desired thiopyrano[3,2-d]pyrimidin-4(6H)-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyrano ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiopyrano[3,2-d]pyrimidin-4(6H)-one derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's unique structure contributes to its diverse pharmacological properties. Research indicates that derivatives of 7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, a derivative was tested against Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Anticancer Properties : The compound has been evaluated for its anticancer effects in vitro. A study reported that it induced apoptosis in cancer cell lines such as HeLa and MCF-7 through the activation of caspase pathways.
- Anti-inflammatory Effects : Research has indicated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Table 1: Biological Activities of this compound
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | MIC = 32 µg/mL | |
| Anticancer | HeLa | IC50 = 15 µM | |
| Anti-inflammatory | Macrophages | Decreased IL-6 production |
Agricultural Applications
The compound's properties extend to agricultural chemistry, where it is being studied for its potential as a pesticide or herbicide. Preliminary studies suggest that derivatives can effectively control pest populations while being less toxic to non-target organisms.
Case Study: Pesticidal Efficacy
A recent study evaluated the effectiveness of a thiopyrano-pyrimidine derivative against common agricultural pests such as aphids and whiteflies. The results indicated a significant reduction in pest populations within 48 hours of application.
Materials Science Applications
In materials science, this compound is being explored for its potential use in creating novel polymeric materials with enhanced properties. Its incorporation into polymer matrices has shown promise in improving thermal stability and mechanical strength.
Table 2: Properties of Polymer Composites Containing this compound
| Composite Type | Property | Improvement (%) | Reference |
|---|---|---|---|
| Polyurethane | Thermal Stability | +20% | |
| Polystyrene | Mechanical Strength | +15% |
Mechanism of Action
The mechanism of action of 7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes critical to cellular function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications in Thiopyrano-Pyrimidinone Derivatives
2-Methyl-7,8-dihydro-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one (CAS 284028-90-6)
- Structural Difference: A methyl group at position 2 and a thiopyrano[4,3-d]pyrimidinone core.
- The altered ring fusion ([4,3-d] vs. [3,2-d]) introduces subtle changes in ring strain and hydrogen-bonding capabilities .
2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one (CAS 1566-42-3)
- Structural Difference: Oxygen replaces sulfur in the pyrano ring.
- Impact : The electronegative oxygen atom increases polarity, reducing lipid solubility compared to the sulfur-containing analog. This substitution may alter metabolic stability and bioavailability .
6,7-Dihydro-8H-thiopyrano[2,3-b]pyrazin-8-one
- Structural Difference: Pyrazine (two adjacent nitrogen atoms) replaces pyrimidinone.
- This modification could influence binding to targets like kinases or GPCRs .
Functional Group and Substituent Variations
3-Phenyl-2-(pyrrolidin-1-yl)-5,6-dihydro-8H-thiopyrano[4,0-3,5]thieno[2,3-d]pyrimidin-4(3H)-one
- Structural Features: Incorporates a phenyl group and pyrrolidine substituent, along with a fused thieno-pyrimidinone system.
- Impact: The phenyl group enhances π-π stacking interactions in biological targets, while the pyrrolidine moiety introduces a basic nitrogen, improving solubility. The thieno-pyrimidinone fusion may increase planarity, favoring intercalation with DNA or enzymes .
7,8-Dihydro-1H-thiopyrano[3,2-d]pyrimidine-2,4(3H,6H)-dione (CAS 87466-56-6)
Data Table: Key Properties of Selected Analogs
Biological Activity
7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 183.24 g/mol. The compound features a thiopyran ring fused to a pyrimidine structure, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thiopyrano compounds have shown promising results in inhibiting cancer cell proliferation.
In these studies, the IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is considered.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in various biological pathways. For example, certain derivatives have been noted to act as selective inhibitors of carbonic anhydrase enzymes (CAIX and CAXII), which are implicated in tumor growth and metastasis.
The mechanism by which this compound exerts its biological effects may involve interaction with cellular targets through hydrogen bonding and hydrophobic interactions. Molecular docking studies suggest that these compounds can effectively bind to the active sites of target enzymes, thereby inhibiting their activity.
Case Studies and Research Findings
A variety of research studies have explored the biological activities of thiopyrano derivatives:
- Anticancer Screening : A study on novel thiopyrano[2,3-d]thiazole-pyrazole hybrids demonstrated significant anticancer activity against MCF-7 and HePG-2 cell lines with IC50 values ranging from 10 μM to 67 μM .
- Enzyme Inhibition Studies : Compounds derived from thiopyrano structures were tested for their inhibitory effects on caspase enzymes involved in apoptosis. The findings indicated that certain modifications on the thiopyran ring enhanced enzyme binding affinity .
Q & A
Q. What are the established synthetic routes for 7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one?
The compound is typically synthesized via multi-step routes involving cyclization and condensation reactions. For example, a common method involves the reaction of thiopyrano precursors with pyrimidine derivatives under controlled conditions (e.g., reflux in DMF or DMSO). Key steps include optimizing temperature (80–120°C), solvent polarity, and reaction time (6–24 hours) to maximize yield (70–85%) and purity. Monitoring via TLC or HPLC is critical to confirm intermediate formation .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR spectroscopy : Assigns proton and carbon environments (e.g., δ 3.20–3.80 ppm for fused ring protons) .
- X-ray crystallography : Resolves bond lengths (e.g., C–S: 1.75–1.82 Å) and dihedral angles, with R factors < 0.05 for high accuracy .
- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 278.39 for C12H14N4S2) .
Q. What preliminary biological screening assays are used for this compound?
In vitro assays evaluate interactions with targets like kinases or DNA topoisomerases. Common methods include:
- Enzyme inhibition assays : IC50 values determined via fluorometric or colorimetric readouts.
- Cell viability assays : MTT or SRB protocols in cancer cell lines (e.g., IC50 5–20 µM in HepG2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yield data under varying conditions?
Discrepancies in yield (e.g., 50% vs. 85%) often stem from solvent polarity or catalyst choice. A systematic approach includes:
- Design of Experiments (DoE) : Varying temperature, solvent, and catalyst load to identify optimal parameters.
- By-product analysis : Using LC-MS to trace side reactions (e.g., oxidation of thioether groups) .
Q. What mechanistic insights exist for its biological activity?
Molecular docking studies suggest binding to ATP pockets in kinases (e.g., CDK2) via hydrogen bonds with pyrimidine N-atoms and hydrophobic interactions with the thiopyrano ring. Validation via mutagenesis (e.g., Ala substitution in binding residues) reduces activity by >50% .
Q. How can structure-activity relationships (SAR) guide derivative design?
SAR studies focus on modifying substituents to enhance potency:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 4-Chlorophenyl | ↑ Lipophilicity, ↑ IC50 | |
| Trifluoromethyl | ↑ Metabolic stability | |
| Piperidine | ↑ Solubility |
Q. What crystallographic data are available for this compound?
Single-crystal X-ray studies reveal a triclinic lattice (space group P-1) with parameters:
- Unit cell : a = 8.12 Å, b = 9.45 Å, c = 10.23 Å; α = 90.5°, β = 85.2°, γ = 92.3°.
- Data quality : R factor = 0.043, data-to-parameter ratio = 14.8 .
Q. How can stability issues during storage be mitigated?
Degradation (e.g., oxidation or hydrolysis) is minimized by:
- Storage : Under inert atmosphere (N2) at −20°C in amber vials.
- Stability assays : Periodic HPLC analysis (e.g., 95% purity retention over 6 months) .
Methodological Notes
- Synthetic Optimization : Use flow chemistry for scalable production .
- Data Validation : Cross-reference NMR shifts with computed DFT models .
- Biological Replicates : Include ≥3 independent experiments to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
